molecular formula C7H5ClN2S2 B13692140 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B13692140
M. Wt: 216.7 g/mol
InChI Key: MEIKSDUBGVHPTC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination and nucleophilic substitution . The reaction conditions often involve heating and the use of solvents like xylene or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

Uniqueness

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClN2S2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3

InChI Key

MEIKSDUBGVHPTC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

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